molecular formula C16H15Cl2NOS2 B2690146 2-[(4-chlorophenyl)sulfanyl]-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide CAS No. 337923-07-6

2-[(4-chlorophenyl)sulfanyl]-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide

Cat. No.: B2690146
CAS No.: 337923-07-6
M. Wt: 372.32
InChI Key: XDUDNMKSLZSFGZ-UHFFFAOYSA-N
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Description

2-[(4-chlorophenyl)sulfanyl]-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide is an organic compound characterized by the presence of chlorophenyl and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide typically involves the reaction of 4-chlorothiophenol with ethyl bromoacetate under basic conditions to form an intermediate, which is then reacted with another equivalent of 4-chlorothiophenol. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and solvents like ethanol or dimethylformamide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorophenyl)sulfanyl]-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide can undergo various chemical reactions including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiols using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-chlorophenyl)sulfanyl]-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-N,N-diethylamine
  • 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}-N-(4-isopropylphenyl)acetamide
  • (2,2-bis[(4-chlorophenyl)sulfanyl]-1-{[(4-chlorophenyl)sulfanylmethylene]amino}vinyl)(triphenyl)phosphonium perchlorate

Uniqueness

2-[(4-chlorophenyl)sulfanyl]-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dual sulfanyl groups and chlorophenyl moieties make it a versatile compound for various applications.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-[2-(4-chlorophenyl)sulfanylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NOS2/c17-12-1-5-14(6-2-12)21-10-9-19-16(20)11-22-15-7-3-13(18)4-8-15/h1-8H,9-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDUDNMKSLZSFGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCCNC(=O)CSC2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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